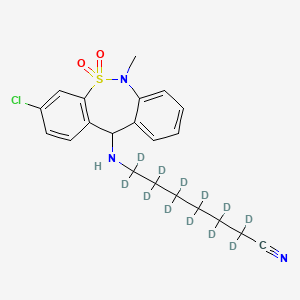

Decarboxy Tianeptine-d12 Nitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

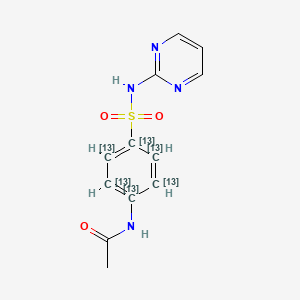

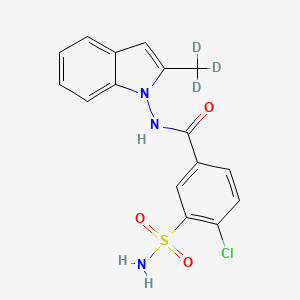

Decarboxy Tianeptine-d12 Nitrile is a deuterium-labeled derivative of Tianeptine . It is a tricyclic compound that is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake and is similar to amineptine .

Molecular Structure Analysis

The molecular formula of this compound is C21H12D12ClN3O2S . This indicates that the molecule is composed of 21 carbon atoms, 12 hydrogen atoms, 12 deuterium atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of this compound is 430.03 . Unfortunately, the search results do not provide additional information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación

Neurobiological Effects and Antidepressant Mechanisms

Neuroprotective and Anti-inflammatory Properties : Tianeptine, closely related to Decarboxy Tianeptine-d12 Nitrile, shows neuroprotective effects against hypoxia in tissue culture and reduces the deleterious effects of cytokines in the cortex and white matter. This suggests its potential utility in studying neurobiological pathways involved in stress and depression (Plaisant et al., 2003). Furthermore, tianeptine's effect on microglia viability and its partial protective effects against lipopolysaccharide (LPS)-induced changes highlight its relevance in inflammation-related disorders research (Ślusarczyk et al., 2018).

Interactions with the Glutamatergic System : Tianeptine's modulation of the glutamatergic system offers insights into its antidepressant action, challenging the traditional monoaminergic hypotheses of depression. This highlights the compound's importance in exploring the glutamatergic system's role in depressive disorders (McEwen et al., 2009).

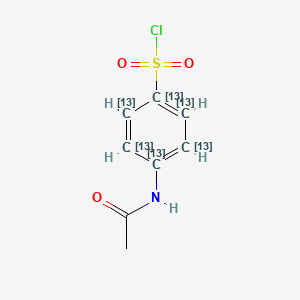

Chemical Synthesis and Decarboxylation Techniques

Decarboxylative Benzylation and Arylation : Research on the decarboxylative benzylation and arylation of nitriles, including techniques that could potentially apply to the synthesis of this compound, demonstrates the advancement in chemical synthesis methods. This research provides a foundation for developing new synthetic pathways for related compounds (Recio et al., 2012).

Electrochemical Decarboxylation of Amino Acids : The efficient production of nitriles from amino acids via bromide-assisted electrochemical decarboxylation showcases a method that could be relevant for synthesizing nitrile derivatives of tianeptine. This method emphasizes the utility of electrochemical approaches in the synthesis of complex organic compounds (Matthessen et al., 2014).

Mecanismo De Acción

- Role : By enhancing serotonin uptake, Tianeptine modulates serotonergic neurotransmission, which can impact mood regulation and stress response .

- Resulting Changes : Enhanced serotonin availability may contribute to Tianeptine’s antidepressant effects. However, its exact mechanism remains complex and multifaceted .

Target of Action

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2S/c1-25-19-10-6-5-9-17(19)21(24-14-8-4-2-3-7-13-23)18-12-11-16(22)15-20(18)28(25,26)27/h5-6,9-12,15,21,24H,2-4,7-8,14H2,1H3/i2D2,3D2,4D2,7D2,8D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZXSPFVNLBJSJ-ZARVCVOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675658 |

Source

|

| Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216525-46-0 |

Source

|

| Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-pheny](/img/no-structure.png)

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

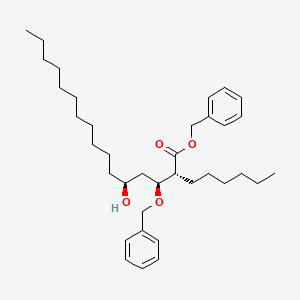

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)